Methyl Position Matters: Comparative SAR of 3-Methylpyridin-2-yl vs. 5-Methylpyridin-2-yl Substitution in Cyclopropanamine LSD1 Inhibitors
Within the cyclopropanamine LSD1 inhibitor class, the position of methyl substitution on the pyridine ring critically influences target engagement. N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine bears the methyl group at the 3-position of the pyridine ring adjacent to the methylene attachment point (2-position), creating a distinct steric and electronic environment compared to the 5-methyl regioisomer N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine (CAS 1505926-86-2). Structure-activity relationship studies on arylcyclopropylamine LSD1 inhibitors demonstrate that substituent positioning on the aromatic ring alters both potency and MAO-A/MAO-B selectivity profiles [1]. While direct IC50 values for this specific compound are not publicly disclosed in peer-reviewed literature, patent filings from Takeda Pharmaceuticals indicate that cyclopropanamine derivatives in this structural subclass achieve LSD1 inhibitory activity in the nanomolar range (IC50 < 100 nM), with substituent-dependent variations in potency [2]. The 3-methyl-2-pyridinylmethyl configuration represents a distinct chemotype within patent claims covering LSD1-selective cyclopropanamines for CNS and oncology applications [3].
| Evidence Dimension | Pyridine methyl substitution position and LSD1 inhibitory activity SAR |
|---|---|
| Target Compound Data | 3-methylpyridin-2-yl substitution; IC50 < 100 nM (class range from Takeda patent disclosures) [2] |
| Comparator Or Baseline | N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine (CAS 1505926-86-2) and other regioisomers |
| Quantified Difference | Methyl position alters steric complementarity with LSD1 active site; potency varies by regioisomer [1] |
| Conditions | LSD1 enzymatic inhibition assay; recombinant LSD1, pH 8±n/a, 298.15±n/a K [2] |
Why This Matters
Selection of the correct methyl substitution regioisomer is critical for reproducing target engagement and selectivity profiles in LSD1 inhibitor development programs.
- [1] Oryzon Genomics / Takeda Pharmaceuticals. (Hetero)aryl Cyclopropylamine Compounds as LSD1 Inhibitors. Patent WO2012/013728, 2011. SAR discussion of substituent effects on LSD1 inhibition and selectivity. View Source
- [2] Matsumoto S, Hattori Y, Toyofuku M, et al. Cyclopropanamine Compound and Use Thereof. US Patent US9714241, July 25, 2017. Assignee: Takeda Pharmaceuticals. LSD1 inhibitory assay: IC50 < 100 nM. View Source
- [3] Fyfe MCT, Muñoz AO, Laria JC, et al. Cyclopropylamine Derivatives Useful as LSD1 Inhibitors. US Patent Application US20130197013, August 1, 2013. Claims encompassing pyridine-substituted cyclopropanamines. View Source
